molecular formula C12H13F3N2OS B2930967 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2097863-10-8

5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine

Cat. No. B2930967
CAS RN: 2097863-10-8
M. Wt: 290.3
InChI Key: XXZKVMQCUYZNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . A visible-light-mediated multicomponent strategy has been reported for the construction of β-trifluoromethylated tertiary alkylamines from feedstock aldehydes, secondary amines, and a convenient source of trifluoromethyl iodide .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The trifluoromethyl group is attached to a pyridine ring . The pyrrolidine ring is attached to the pyridine ring via a carbonyl group.


Chemical Reactions Analysis

The compound is likely to participate in reactions typical of pyrrolidines and trifluoromethylpyridines . Pyrrolidines can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Agrochemical Industry

The trifluoromethylpyridine (TFMP) moiety, a key component of this compound, is extensively used in the agrochemical industry. It serves as a structural motif in active ingredients for crop protection . The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of TFMP derivatives. These compounds are primarily utilized for their pesticidal properties, protecting crops from various pests.

Pharmaceutical Development

In the pharmaceutical sector, TFMP derivatives, including our compound of interest, are part of the structural framework for several drugs . The incorporation of the trifluoromethyl group has been associated with enhanced pharmacological activity, and several drugs containing this group have been approved by regulatory agencies. Ongoing research is likely to expand the use of such derivatives in new therapeutic agents.

Veterinary Medicine

Similar to its applications in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine . These compounds are used in the development of treatments for animals, leveraging the biological activities conferred by the trifluoromethyl group and the pyridine ring.

Material Science

The compound’s derivatives are significant in material science, particularly in the development of functional materials . The presence of fluorine atoms can impart unique characteristics to materials, such as resistance to solvents and thermal stability, making them suitable for specialized applications.

Analytical Chemistry

In analytical chemistry, TFMP derivatives can be used as intermediates or reagents in various chemical analyses . Their distinct chemical properties can facilitate the synthesis of complex molecules or serve as markers in analytical procedures.

Environmental Applications

The environmental applications of TFMP derivatives include their use in the development of environmentally friendly pesticides . The goal is to create compounds that are effective against pests but have a reduced impact on non-target species and ecosystems.

properties

IUPAC Name

(3-methylsulfanylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2OS/c1-19-9-4-5-17(7-9)11(18)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZKVMQCUYZNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine

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